

Comparative Analysis of 8-Methylnon-4-yne Isomers: A Guide for Researchers

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Compound of Interest		
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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structural isomers of **8-Methylnon-4-yne**. Due to the limited availability of direct experimental data for these specific isomers, this guide combines available computed data with established principles of organic chemistry to offer a predictive comparison of their physicochemical and spectroscopic properties.

This analysis focuses on the following four structural isomers of **8-Methylnon-4-yne**, all with the chemical formula $C_{10}H_{18}$ and a molecular weight of 138.25 g/mol:

- 2-Methylnon-4-yne (Internal alkyne)
- 3-Methylnon-4-yne (Internal alkyne)[1]
- 8-Methylnon-2-yne (Internal alkyne)
- 8-Methylnon-3-yne (Internal alkyne)

Physicochemical Properties

A direct comparison of experimental physicochemical properties is challenging due to a lack of published data for these specific isomers. However, we can predict trends based on their structures and general principles of physical chemistry. Internal alkynes generally have slightly higher boiling points than their terminal isomers.[2][3][4] Branching tends to lower the boiling



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point compared to a straight-chain isomer of the same carbon number due to reduced surface area and weaker van der Waals forces.

Property	2-Methylnon-4- yne	3-Methylnon-4- yne	8-Methylnon-2- yne	8-Methylnon-3- yne
Molecular Formula	C10H18	C10H18	C10H18	C10H18
Molecular Weight	138.25 g/mol	138.25 g/mol [1]	138.25 g/mol	138.25 g/mol
Boiling Point (Estimated)	~165-170 °C	~163-168 °C	~160-165 °C	~162-167 °C
XLogP3-AA (Computed)	4.2	4.2[1]	4.2	4.2
Topological Polar Surface Area (Computed)	0 Ų	0 Ų[1]	0 Ų	0 Ų

Note: Boiling points are estimations based on the boiling point of related C10 alkynes and the expected effects of branching and triple bond position.

Spectroscopic Analysis

Spectroscopic methods are essential for distinguishing between these isomers. Below is a predictive summary of their expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shifts of protons are influenced by their proximity to the triple bond and the methyl group. Protons on carbons adjacent to the triple bond (propargylic protons) will be deshielded and appear in the range of 2.0-3.0 ppm.[5]

¹³C NMR: The sp-hybridized carbons of the triple bond in internal alkynes typically resonate in the range of 70-100 ppm.[6][7][8][9][10] The exact chemical shifts will vary slightly for each isomer due to the different substitution patterns.



Isomer	Expected ¹ H NMR Key Signals (ppm)	Expected ¹³ C NMR Key Signals (ppm)
2-Methylnon-4-yne	Propargylic protons (~2.1-2.3), Methyl protons of isopropyl group (~0.9, doublet), Methine proton of isopropyl group (~1.8, multiplet)	Alkyne carbons (~75-95), Isopropyl group carbons (~22, ~28)
3-Methylnon-4-yne	Propargylic protons (~2.1-2.4), Methyl protons of sec-butyl group (~0.9, triplet; ~1.1, doublet), Methine proton (~2.3, multiplet)	Alkyne carbons (~78-98), sec- Butyl group carbons (~12, ~20, ~29, ~38)
8-Methylnon-2-yne	Propargylic protons (~2.1-2.3), Terminal methyl protons (~1.8, triplet), Methyl protons of isobutyl group (~0.9, doublet)	Alkyne carbons (~72-92), Isobutyl group carbons (~22, ~28, ~42)
8-Methylnon-3-yne	Propargylic protons (~2.1-2.4), Ethyl protons (~1.1, triplet; ~2.2, quartet), Methyl protons of isobutyl group (~0.9, doublet)	Alkyne carbons (~75-95), Isobutyl group carbons (~22, ~28, ~42)

Infrared (IR) Spectroscopy

All four isomers are internal alkynes, so they will exhibit a weak to medium C≡C stretching vibration in the range of 2190-2260 cm⁻¹.[11][12] Symmetrically substituted internal alkynes may show a very weak or absent C≡C stretch.[11] Since none of these isomers are terminal alkynes, they will not show the characteristic strong, sharp C-H stretch around 3300 cm⁻¹.[11] [13][14]



Isomer	Expected C≡C Stretch (cm ⁻¹)
2-Methylnon-4-yne	2190-2260 (weak-medium)
3-Methylnon-4-yne	2190-2260 (weak-medium)
8-Methylnon-2-yne	2190-2260 (weak-medium)
8-Methylnon-3-yne	2190-2260 (weak-medium)

Mass Spectrometry (MS)

The fragmentation of alkynes in mass spectrometry is often characterized by cleavage of the bond beta to the triple bond, leading to the formation of a resonance-stabilized propargyl cation.[15][16] The specific fragmentation pattern will be unique to each isomer, allowing for their differentiation.

Isomer	Expected Key Fragmentation Pathways
2-Methylnon-4-yne	Cleavage to form butyl and a resonance- stabilized cation (m/z = 81), and cleavage to form isobutyl and a resonance-stabilized cation (m/z = 95).
3-Methylnon-4-yne	Cleavage to form propyl and a resonance- stabilized cation (m/z = 95), and cleavage to form sec-butyl and a resonance-stabilized cation (m/z = 81).
8-Methylnon-2-yne	Cleavage to form methyl and a resonance- stabilized cation (m/z = 123), and cleavage to form isohexyl and a resonance-stabilized cation (m/z = 55).
8-Methylnon-3-yne	Cleavage to form ethyl and a resonance- stabilized cation (m/z = 109), and cleavage to form isopentyl and a resonance-stabilized cation (m/z = 69).



Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of these specific isomers are not readily available. However, general methods for the synthesis of internal alkynes and their subsequent analysis are well-established.

General Synthesis of Internal Alkynes via Alkylation of Terminal Alkynes

Internal alkynes can be synthesized by the alkylation of a smaller terminal alkyne.[17][18][19]

Materials:

- Terminal alkyne (e.g., 1-pentyne, 1-hexyne)
- Strong base (e.g., sodium amide in liquid ammonia, or n-butyllithium in THF)
- Alkyl halide (e.g., 1-bromobutane, 2-bromopropane)
- Anhydrous solvent (e.g., liquid ammonia, tetrahydrofuran (THF))
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Organic solvent for extraction (e.g., diethyl ether)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- The terminal alkyne is dissolved in the anhydrous solvent and cooled to a low temperature (e.g., -78 °C for n-butyllithium in THF, or -33 °C for sodium amide in liquid ammonia).
- The strong base is added dropwise to deprotonate the terminal alkyne and form the acetylide anion.
- The alkyl halide is then added to the solution, and the reaction is allowed to warm to room temperature and stir for several hours.



- The reaction is quenched by the slow addition of the quenching solution.
- The aqueous layer is extracted with an organic solvent.
- The combined organic layers are washed with brine, dried over the drying agent, and the solvent is removed under reduced pressure.
- The crude product is purified by distillation or column chromatography.

General Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve 5-10 mg of the purified alkyne isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[20]
- Acquire ¹H and ¹³C NMR spectra on a spectrometer.
- Process the spectra to identify chemical shifts, coupling constants, and integration values.

Infrared (IR) Spectroscopy:

- A thin film of the liquid alkyne sample is placed between two salt plates (e.g., NaCl or KBr).
- Alternatively, a solution of the alkyne in a suitable solvent (e.g., CCl₄) can be prepared and placed in an IR cell.
- The IR spectrum is recorded, and the characteristic absorption bands are identified.

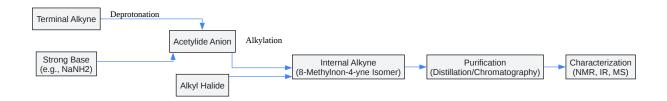
Gas Chromatography-Mass Spectrometry (GC-MS):

- A dilute solution of the alkyne isomer in a volatile solvent (e.g., dichloromethane or hexane)
 is prepared.
- The sample is injected into a gas chromatograph equipped with a suitable capillary column to separate the components of the mixture.
- The separated components are then introduced into the mass spectrometer to obtain the mass spectrum.



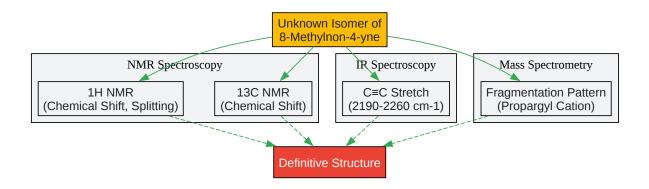
• The retention time and fragmentation pattern are analyzed to identify the compound.

Visualizations



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Caption: General workflow for the synthesis of internal alkynes.



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Caption: Logic for spectroscopic identification of isomers.

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